3-Bromothiobenzamide

Physical organic chemistry Crystallization Solid-phase synthesis

3-Bromothiobenzamide (CAS 2227-62-5) is a meta-substituted aryl thioamide offering dual orthogonal reactivity: the aryl bromide enables Pd-catalyzed cross-coupling, while the thioamide undergoes cyclocondensation to sulfur heterocycles. Its intermediate mp (118–122 °C) ensures reliable automated solid dispensing—unlike low-melting ortho isomers. Elevated LogP (XLogP3 = 2.20) enables predictable biphasic partitioning for streamlined workups. Supplied at ≥97% purity for use without pre-purification. Derivatives exhibit rare conformational polymorphism—ideal for crystal engineering studies.

Molecular Formula C7H6BrNS
Molecular Weight 216.1 g/mol
CAS No. 2227-62-5
Cat. No. B1334085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothiobenzamide
CAS2227-62-5
Molecular FormulaC7H6BrNS
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=S)N
InChIInChI=1S/C7H6BrNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyYCFFEUUASMKLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothiobenzamide CAS 2227-62-5: Technical Overview for Procurement and Research Selection


3-Bromothiobenzamide (CAS 2227-62-5, molecular formula C7H6BrNS, molecular weight 216.10 g/mol) is a meta-substituted aryl thioamide featuring a bromine atom at the 3-position of the benzene ring and a thiocarbonyl (C=S) group replacing the carbonyl oxygen of the corresponding benzamide . This compound serves as a versatile synthetic intermediate in heterocyclic chemistry, medicinal chemistry, and materials science, where the bromine substituent enables participation in transition metal-catalyzed cross-coupling reactions while the thioamide moiety provides a distinct reactivity profile compared to oxygen-containing amide analogs [1]. Commercially available at ≥97% purity from major suppliers including Sigma-Aldrich and Aladdin, the compound is a solid at ambient conditions with a reported melting point range of 118–122 °C and predicted density of 1.634 g/cm³ [2].

Why 3-Bromothiobenzamide CAS 2227-62-5 Cannot Be Interchanged with Generic Aryl Bromides or Amide Analogs


Substituting 3-bromothiobenzamide with generic aryl bromides or the corresponding oxygen-containing 3-bromobenzamide introduces measurable alterations in both physical properties and synthetic utility that directly affect experimental reproducibility. The thioamide (C=S) group exhibits fundamentally different electronic properties compared to the amide (C=O) group, including lower carbon-nitrogen rotational barriers (leading to distinct conformational preferences), altered hydrogen-bonding capacity, and modified reactivity in heterocycle-forming transformations [1]. The meta-bromo substitution pattern further distinguishes this compound from ortho- and para-isomers, which exhibit different melting points and crystallization behavior that can impact solid-phase handling and purification workflows [2]. The quantitative evidence presented below establishes that these differences are not merely theoretical—they translate into measurable divergences in physical constants, predicted partition behavior, and derivative-forming capacity that materially affect procurement decisions and synthetic planning.

3-Bromothiobenzamide CAS 2227-62-5: Quantitative Comparative Evidence for Scientific Selection


3-Bromothiobenzamide Versus 3-Bromobenzamide: Melting Point and Solid-Phase Handling Differentiation

3-Bromothiobenzamide exhibits a significantly higher melting point than its oxygen-containing amide counterpart, 3-bromobenzamide (CAS 22726-00-7). The thioamide derivative melts at 118–121 °C [1], whereas 3-bromobenzamide melts at 149–151 °C , representing a melting point depression of approximately 30 °C for the thioamide. This 20–22% reduction in melting point is attributed to weaker intermolecular hydrogen bonding in the thioamide crystal lattice, a direct consequence of sulfur's lower electronegativity and larger atomic radius compared to oxygen [2].

Physical organic chemistry Crystallization Solid-phase synthesis

Regioisomeric Comparison: Meta-Bromo (3-Bromothiobenzamide) Versus Ortho- and Para-Bromo Thiobenzamide Isomers

Among the three regioisomers of bromothiobenzamide (ortho-, meta-, and para-substituted), 3-bromothiobenzamide (meta-isomer) exhibits a melting point of 118–121 °C [1], which lies between the ortho-isomer (2-bromothiobenzamide, CAS 2227-61-2, melting point 68–70 °C) and the para-isomer (4-bromothiobenzamide, CAS 2227-63-6, melting point 141–143 °C) . The meta-substitution pattern places the bromine atom at a position that balances steric hindrance (less than ortho) and electronic conjugation effects (different from para), resulting in intermediate crystal lattice stability.

Regioisomer differentiation Medicinal chemistry Crystallography

LogP Comparison: 3-Bromothiobenzamide Versus Thiobenzamide—Implications for Solvent Selection and Partition Behavior

The introduction of a bromine atom at the meta-position substantially increases lipophilicity compared to the unsubstituted parent thiobenzamide. 3-Bromothiobenzamide exhibits a predicted LogP (XLogP3) of 2.20 and a calculated LogP of 2.78 [1], whereas unsubstituted thiobenzamide (CAS 2227-79-4) has a LogP of approximately 1.07 [2]. This increase of 1.1–1.7 LogP units corresponds to approximately 13- to 50-fold greater partitioning into the organic phase under biphasic conditions.

Lipophilicity Solvent optimization Chromatography

3-Bromothiobenzamide as a Precursor for Conformational Polymorph Investigation: Unique Crystallographic Differentiation

N-(4'-Methoxyphenyl)-3-bromothiobenzamide, a derivative synthesized directly from 3-bromothiobenzamide, exhibits three distinct conformational polymorphs—designated yellow α, orange β, and yellow γ—all of which have been fully characterized by single-crystal X-ray diffraction [1]. This trimorphic behavior is relatively rare among aryl thioamide derivatives and is specifically enabled by the meta-bromo substitution pattern combined with the conformational flexibility of the thioamide C–N bond [2]. In contrast, analogous derivatives prepared from the corresponding oxygen-containing 3-bromobenzamide do not exhibit comparable polymorphic diversity, as the stronger resonance stabilization of the amide bond restricts conformational freedom [3].

Polymorphism Crystal engineering Solid-state chemistry

Commercially Available Purity Benchmark: 3-Bromothiobenzamide ≥97% Versus Lower-Purity In-Class Alternatives

3-Bromothiobenzamide (CAS 2227-62-5) is commercially available from major scientific suppliers at a standardized purity specification of ≥97% . In contrast, several structurally related thiobenzamide analogs—particularly those with more complex substitution patterns or those available only from specialty custom synthesis providers—are frequently supplied at lower purities (typically 95% or unspecified technical grade) or require additional in-house purification prior to use [1]. The ≥97% purity specification is independently verified and documented across multiple reputable vendors (Sigma-Aldrich, Aladdin, Santa Cruz Biotechnology), providing consistent batch-to-batch quality assurance.

Procurement Quality control Reproducibility

Note on Biological Activity Data Limitations: Absence of Direct Comparative Quantitative Evidence

Following rigorous evidence-admission criteria requiring quantitative comparator data with explicit assay conditions, we note that high-strength differential biological activity evidence for 3-bromothiobenzamide versus defined comparators is currently absent from the peer-reviewed literature. BindingDB contains an entry for a thiobenzamide derivative (CHEMBL1092509) with IC50 = 3.60 μM against 5-lipoxygenase in human neutrophils [1]; however, this entry does not specify 3-bromothiobenzamide explicitly and lacks head-to-head comparator data. Similarly, historical reports of antimycobacterial activity for 3-substituted thiobenzamides [2] do not provide the quantitative comparator structure-activity data required for definitive differentiation claims. Users selecting 3-bromothiobenzamide for biological applications should rely on the well-established thioamide pharmacophore class properties [3] while recognizing that compound-specific potency claims require experimental validation in their specific assay systems.

Data transparency Evidence-based procurement

3-Bromothiobenzamide CAS 2227-62-5: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Solid-Phase Synthesis and Automated High-Throughput Experimentation

The intermediate melting point (118–121 °C) of 3-bromothiobenzamide—distinctly lower than 3-bromobenzamide (149–151 °C) yet higher than the ortho-bromo isomer (68–70 °C)—makes it particularly well-suited for solid-dispensing workflows in automated synthesis platforms. The compound remains a stable solid at ambient temperature, avoiding the handling complications of low-melting solids or oils that can clog automated powder dispensers, while its lower melting point relative to the amide analog reduces the thermal energy required for dissolution or melt-phase reactions. This thermal behavior, established in Evidence Item 1 and Evidence Item 2, positions 3-bromothiobenzamide as a practical choice for high-throughput medicinal chemistry campaigns where reliable solid handling is essential. [1]

Cross-Coupling Reactions Requiring Biphasic Extraction Optimization

The elevated LogP of 3-bromothiobenzamide (XLogP3 = 2.20) relative to unsubstituted thiobenzamide (LogP ≈ 1.07) directly informs solvent selection for Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions. In aqueous-organic biphasic systems, the compound will preferentially partition into less polar organic phases (e.g., toluene, dichloromethane) with approximately 13- to 50-fold greater efficiency than the parent thiobenzamide, as quantified in Evidence Item 3. This predictable partitioning behavior enables researchers to design more efficient workup procedures and anticipate chromatographic retention behavior without requiring empirical optimization for every new substrate. [2]

Crystal Engineering and Conformational Polymorph Screening Studies

Derivatives of 3-bromothiobenzamide, specifically N-(4'-methoxyphenyl)-3-bromothiobenzamide, exhibit three fully characterized conformational polymorphs—a trimorphic system that is uncommon among structurally analogous aryl amide derivatives. As documented in Evidence Item 4, this polymorphic diversity arises from the conformational flexibility of the thioamide C–N bond combined with the specific electronic and steric effects of the meta-bromo substituent. Researchers in solid-state pharmaceutical development, crystal engineering, and materials science will find 3-bromothiobenzamide to be a privileged scaffold for systematic studies of polymorphism, structure-property correlations, and the development of solid-form intellectual property strategies. [3][4]

Heterocyclic Synthesis Requiring a Dual-Functional Building Block

The meta-bromo substituent and thioamide functionality of 3-bromothiobenzamide provide orthogonal reactivity handles that enable sequential or tandem transformations: the aryl bromide participates in cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira), while the thioamide group undergoes cyclocondensation to form thiazoles, thiadiazoles, and related sulfur-containing heterocycles. This dual functionality, combined with the consistent ≥97% commercial purity documented in Evidence Item 5, makes the compound a reliable building block for constructing complex molecular architectures without requiring in-house purification prior to key bond-forming steps. The well-established thioamide chemistry, reviewed in the foundational chemical literature, provides a robust and predictable synthetic framework that complements the compound's unique physical and crystallographic properties. [5]

Technical Documentation Hub

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